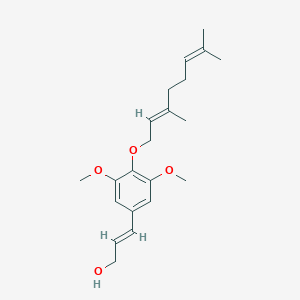
Nelumol A
描述
Nelumol A is a naturally occurring compound isolated from the plant Ligularia nelumbifolia. It is known for its role as a farnesoid X receptor agonist, which makes it a valuable compound in the study of metabolic processes and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: Nelumol A can be synthesized through a series of chemical reactions involving oxyprenylated and azoprenylated phenylpropanoids. The synthesis involves the use of transfected cultured HepG2 cells and the dual-luciferase assay to test the efficacy of the synthesized compounds .
Industrial Production Methods: Industrial production of this compound involves the extraction from Ligularia nelumbifolia, followed by purification processes to isolate the compound in its pure form. The extraction process typically involves solvent extraction, chromatography, and crystallization techniques .
化学反应分析
Types of Reactions: Nelumol A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .
科学研究应用
Nelumol A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of farnesoid X receptor agonists.
Biology: Studied for its effects on metabolic processes and gene expression.
Medicine: Potential therapeutic applications in the treatment of metabolic disorders.
Industry: Used in the development of new drugs and therapeutic agents
作用机制
Nelumol A exerts its effects by acting as a farnesoid X receptor agonist. This receptor is involved in the regulation of bile acid synthesis, lipid metabolism, and glucose homeostasis. By activating this receptor, this compound can influence various metabolic pathways and gene expression .
相似化合物的比较
Auraptene: Another farnesoid X receptor agonist with similar potency.
Nelumal A: A compound with a slightly higher activity level compared to Nelumol A.
Chenodeoxycholic Acid: The endogenous ligand used as a reference in studies.
Uniqueness: this compound is unique due to its natural occurrence and its specific activity as a farnesoid X receptor agonist. Its potency and efficacy make it a valuable compound in the study of metabolic processes and potential therapeutic applications .
属性
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3,5-dimethoxyphenyl]prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-16(2)8-6-9-17(3)11-13-25-21-19(23-4)14-18(10-7-12-22)15-20(21)24-5/h7-8,10-11,14-15,22H,6,9,12-13H2,1-5H3/b10-7+,17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNIFFJAKKQUJF-NRHDHWSESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1OC)C=CCO)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1OC)/C=C/CO)OC)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77836-86-3 | |
| Record name | O-Geranylsinapyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077836863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the cytotoxic activity of Nelumol A and its synthetic analogs?
A1: this compound (1) and its close analog, Nelumal A (2), have demonstrated cytotoxic activity against several tumor cell lines. [, ] Furthermore, researchers synthesized a series of analogs, including 4-O-benzyl and 4-O-(2-methylbutenyl) derivatives, to investigate structure-activity relationships. These compounds were tested for their cytotoxic activity against A-549 (lung cancer), HL-60 (leukemia), and KB (nasopharyngeal carcinoma) cell lines. [] This research suggests the potential of this compound and its analogs as lead compounds for anticancer drug development.
Q2: What is the origin of this compound and what other related compounds have been discovered?
A2: this compound was originally isolated from the plant Ligularia nelumbifolia. [, ] Interestingly, research on Ligularia species, particularly potential hybrids between L. nelumbifolia and L. subspicata, has revealed the presence of this compound and other sinapyl alcohol derivatives in varying amounts. This suggests that the chemical profile of these plants can be influenced by hybridization. [] Further investigation into the phytochemistry of Ligularia species could potentially uncover novel analogs with valuable biological activities.
Q3: Have there been any attempts to synthesize this compound and related compounds?
A3: Yes, total synthesis of this compound (1) and Nelumal A (2) has been achieved through two different synthetic routes. [, ] Additionally, researchers have successfully synthesized geranyloxy sinapyl alcohol (6) and geranyloxy sinapyl aldehyde (7), two cytotoxic derivatives of sinapyl alcohol also found in Ligularia nelumbifolia. [] These synthetic achievements not only confirm the structures of the natural products but also provide a foundation for further investigation and modification of these compounds for potential therapeutic applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


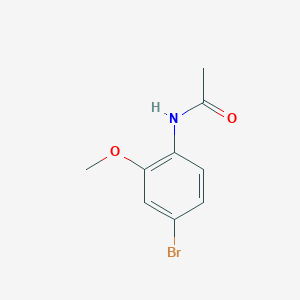
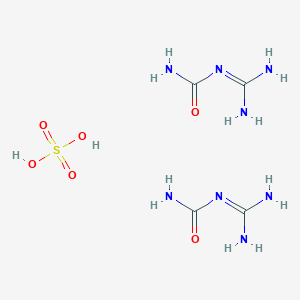
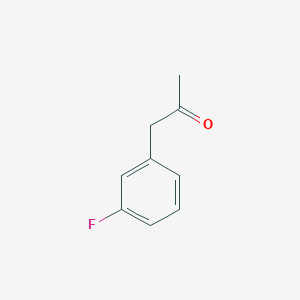
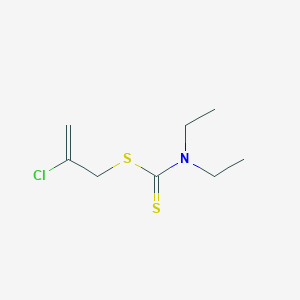

![3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene](/img/structure/B132426.png)
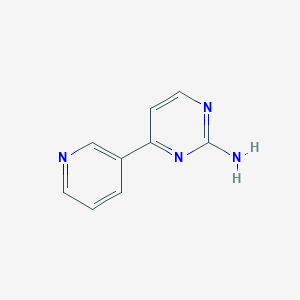
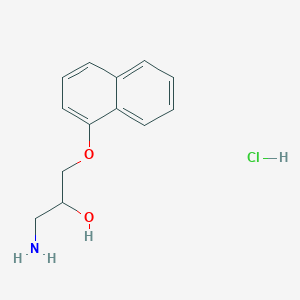
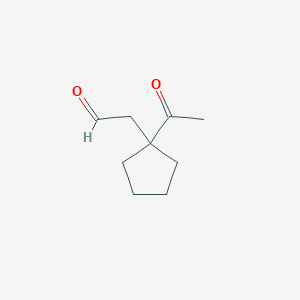
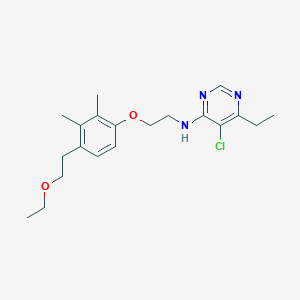
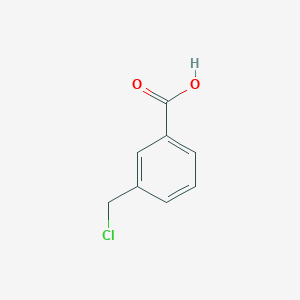
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)


